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molecular formula C18H15ClN2O6S2 B1663635 Sitaxsentan CAS No. 184036-34-8

Sitaxsentan

Cat. No. B1663635
M. Wt: 454.9 g/mol
InChI Key: PHWXUGHIIBDVKD-UHFFFAOYSA-N
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Patent
US07863308B2

Procedure details

1,1′-carbonyldiimidazole (600 mg) was added to a solution of 3-[(4-chloro-3-methyl-5-isoxazolyl)sulfamoyl]-2-thiophenecarboxylic acid (900 mg, 2.79 mmol) in anhydrous tetrahydrofuran (20 mL). The mixture was stirred at ambient temperature for about 15 minutes and then sequentially treated with imidazole (380 mg, 5.58 mmol) and N,O-dimethylhydroxylamine hydrochloride (420 mg, 4.3 mmol). Under continuous stirring, the mixture was maintained at ambient temperature for about 4 hours. The solvent was removed in vacuo and the residue was partitioned between ethyl acetate (100 mL) and 1 N hydrochloric acid (30 mL). The organic layer was dried over anhydrous magnesium sulfate, filtered and concentrated. The resulting residue was treated with toluene and re-concentrated. The resulting red oil was dissolved in anhydrous tetrahydrofuran (20 mL), cooled to about 0° C., and then treated with a Grignard reagent prepared from 5-chloromethyl-6-methyl-benzo[1,3]dioxole (800 mg, 4.36 mmol) and magnesium turnings (826 mg, 34.4 mmol) in tetrahydrofuran (50 mL). Under continuous stirring, the mixture was maintained at about 0° C. for about 1 hour and then at ambient temperature for about 2 hours. At about 0° C., the reaction mixture was quenched with a mixture of concentrated hydrochloric acid (20 mL) and methanol (50 mL). The mixture was stirred at about 0° C. for about 10 minutes, and then concentrated in vacuo. The aqueous residue was partitioned between ethyl acetate (100 mL) and 1 N hydrochloric acid (30 mL). The crude product was isolated using standard extractive work up and purified by prep-TLC (eluted with CH2Cl2:MeOH=7:1) to give 2-[2-(6-methyl-benzo[1,3]dioxol-5-yl)-acetyl]-thiophene-3-sulfonic acid (4-chloro-3-methyl-isoxazol-5-yl) amide (150 mg, 30%) as a yellow solid. 1H NMR (300 MHz, CD3OD) δ 7.77 (d, J=5.1 Hz, 1H), 7.40 (d, J=5.1 Hz, 1H), 6.74 (d, J=4.2 Hz, 2H), 5.94 (s, 3H), 4.76 (s, 2H), 2.04 (s, 3H), 1.99 (s, 3H); ESI-MS: m/z=455 (MH)+; HPLC purity: 95%.
Quantity
600 mg
Type
reactant
Reaction Step One
Quantity
900 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
380 mg
Type
reactant
Reaction Step Two
Name
N,O-dimethylhydroxylamine hydrochloride
Quantity
420 mg
Type
reactant
Reaction Step Two
Quantity
800 mg
Type
reactant
Reaction Step Three
Quantity
826 mg
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(N1C=CN=C1)(N1C=CN=C1)=O.[Cl:13][C:14]1[C:15]([CH3:31])=[N:16][O:17][C:18]=1[NH:19][S:20]([C:23]1[CH:27]=[CH:26][S:25][C:24]=1[C:28]([OH:30])=O)(=[O:22])=[O:21].N1C=CN=C1.Cl.CNOC.Cl[CH2:43][C:44]1[C:52]([CH3:53])=[CH:51][C:47]2[O:48][CH2:49][O:50][C:46]=2[CH:45]=1.[Mg]>O1CCCC1>[Cl:13][C:14]1[C:15]([CH3:31])=[N:16][O:17][C:18]=1[NH:19][S:20]([C:23]1[CH:27]=[CH:26][S:25][C:24]=1[C:28](=[O:30])[CH2:53][C:52]1[C:44]([CH3:43])=[CH:45][C:46]2[O:50][CH2:49][O:48][C:47]=2[CH:51]=1)(=[O:21])=[O:22] |f:3.4|

Inputs

Step One
Name
Quantity
600 mg
Type
reactant
Smiles
C(=O)(N1C=NC=C1)N1C=NC=C1
Name
Quantity
900 mg
Type
reactant
Smiles
ClC=1C(=NOC1NS(=O)(=O)C1=C(SC=C1)C(=O)O)C
Name
Quantity
20 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
380 mg
Type
reactant
Smiles
N1C=NC=C1
Name
N,O-dimethylhydroxylamine hydrochloride
Quantity
420 mg
Type
reactant
Smiles
Cl.CNOC
Step Three
Name
Quantity
800 mg
Type
reactant
Smiles
ClCC1=CC2=C(OCO2)C=C1C
Name
Quantity
826 mg
Type
reactant
Smiles
[Mg]
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at ambient temperature for about 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Under continuous stirring, the mixture was maintained at ambient temperature for about 4 hours
Duration
4 h
CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo
CUSTOM
Type
CUSTOM
Details
the residue was partitioned between ethyl acetate (100 mL) and 1 N hydrochloric acid (30 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
ADDITION
Type
ADDITION
Details
The resulting residue was treated with toluene
CONCENTRATION
Type
CONCENTRATION
Details
re-concentrated
DISSOLUTION
Type
DISSOLUTION
Details
The resulting red oil was dissolved in anhydrous tetrahydrofuran (20 mL)
TEMPERATURE
Type
TEMPERATURE
Details
cooled to about 0° C.
ADDITION
Type
ADDITION
Details
treated with a Grignard reagent
TEMPERATURE
Type
TEMPERATURE
Details
Under continuous stirring, the mixture was maintained at about 0° C. for about 1 hour
Duration
1 h
WAIT
Type
WAIT
Details
at ambient temperature for about 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
At about 0° C., the reaction mixture was quenched with a mixture of concentrated hydrochloric acid (20 mL) and methanol (50 mL)
STIRRING
Type
STIRRING
Details
The mixture was stirred at about 0° C. for about 10 minutes
Duration
10 min
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The aqueous residue was partitioned between ethyl acetate (100 mL) and 1 N hydrochloric acid (30 mL)
CUSTOM
Type
CUSTOM
Details
The crude product was isolated
CUSTOM
Type
CUSTOM
Details
purified by prep-TLC (eluted with CH2Cl2:MeOH=7:1)

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
ClC=1C(=NOC1NS(=O)(=O)C1=C(SC=C1)C(CC1=CC2=C(OCO2)C=C1C)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 150 mg
YIELD: PERCENTYIELD 30%
YIELD: CALCULATEDPERCENTYIELD 11.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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